molecular formula C8H16O2 B14550551 2-Ethyl-4,4-dimethyl-1,3-dioxane CAS No. 61934-46-1

2-Ethyl-4,4-dimethyl-1,3-dioxane

Cat. No.: B14550551
CAS No.: 61934-46-1
M. Wt: 144.21 g/mol
InChI Key: ARWYXZSAQMFYOY-UHFFFAOYSA-N
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Description

2-Ethyl-4,4-dimethyl-1,3-dioxane is a chemical compound exclusively for research and development purposes. It is strictly for laboratory use and is not intended for human therapeutic, diagnostic, or veterinary applications. As a 1,3-dioxane derivative, this compound features a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The 4,4-dimethyl substitution imparts significant steric influence on the ring's conformation, while the 2-ethyl group can be a key site for further chemical modification. Such structural properties make 1,3-dioxanes valuable in various research contexts, often serving as intermediates in organic synthesis, as stable precursors or protecting groups for carbonyl functions, and in the development of novel materials. The specific applications, synthesis route, and handling information for 2-Ethyl-4,4-dimethyl-1,3-dioxane should be confirmed from authoritative sources prior to use. Researchers are advised to consult the safety data sheet (SDS) and conduct all necessary risk assessments before handling this chemical.

Properties

CAS No.

61934-46-1

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-ethyl-4,4-dimethyl-1,3-dioxane

InChI

InChI=1S/C8H16O2/c1-4-7-9-6-5-8(2,3)10-7/h7H,4-6H2,1-3H3

InChI Key

ARWYXZSAQMFYOY-UHFFFAOYSA-N

Canonical SMILES

CCC1OCCC(O1)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Physicochemical Properties :

  • The parent compound, 4,4-dimethyl-1,3-dioxane, has a vaporization enthalpy of 44.9 ± 0.6 kJ/mol at 298 K . Its conformational analysis via DFT reveals eight energy minima, with chair-chair isomerization being the most probable pathway .
Table 1: Structural and Thermodynamic Comparison
Compound Name Substituents Molecular Formula ΔHvap (kJ/mol) Key Properties/Applications
4,4-Dimethyl-1,3-dioxane 4,4-dimethyl C₆H₁₂O₂ 44.9 ± 0.6 Intermediate in isoprene synthesis; inhibitor for steel corrosion
2-Ethyl-4,4-dimethyl-1,3-dioxane 2-ethyl, 4,4-dimethyl C₈H₁₆O₂ Data not available Likely similar to parent compound; potential solvent or plasticizer (inferred from analogs)
4-Ethyl-1,3-dioxane 4-ethyl C₆H₁₂O₂ 39.3 Lower volatility vs. dimethyl analog
2,2-Dimethyl-1,3-dioxane 2,2-dimethyl C₆H₁₂O₂ 34.8 (fusion) Higher ring strain due to geminal substituents
2-Isobutyl-4,4-dimethyl-1,3-dioxane 2-isobutyl, 4,4-dimethyl C₁₀H₂₀O₂ Data not available Generated during fermentation; role in odor modification
Key Structural and Functional Differences :

Substituent Effects on Stability: 4,4-Dimethyl-1,3-dioxane exhibits high thermal stability due to equatorial methyl groups in the chair conformation, minimizing steric strain . In contrast, 2,2-dimethyl-1,3-dioxane has geminal methyl groups, increasing ring strain and reducing thermal stability .

Reactivity in Ring-Opening Reactions :

  • 4,4-Dimethyl-1,3-dioxane undergoes peroxidolysis with H₂O₂ under acidic conditions, cleaving the C-O bond between positions 1 and 6 to form hydroperoxide derivatives . Ethyl or isobutyl substituents at position 2 could alter regioselectivity or reaction kinetics.

Thermodynamic Properties :

  • The 4-ethyl analog has a lower vaporization enthalpy (39.3 kJ/mol vs. 44.9 kJ/mol for 4,4-dimethyl), suggesting increased volatility due to reduced polarity .

Industrial Applications :

  • While 4,4-dimethyl-1,3-dioxane is pivotal in isoprene and inhibitor synthesis , 2-isobutyl-4,4-dimethyl-1,3-dioxane is linked to odor reduction in fermented products, though its exact role remains unclear .

Q & A

Basic: What are the primary synthetic routes for 2-Ethyl-4,4-dimethyl-1,3-dioxane in laboratory settings?

The compound is synthesized via the Prins reaction , where formaldehyde reacts with olefins (e.g., isobutene or 2-methylpropene) in the presence of acid catalysts like phosphoric acid. This reaction forms 4,4-dimethyl-1,3-dioxane intermediates, which can undergo further alkylation or substitution to introduce the ethyl group. Key parameters include temperature control (75–300°C), solvent selection (aqueous or non-polar media), and catalyst optimization (e.g., porous materials to enhance surface area) .

Advanced: How can in situ spectroscopic techniques elucidate the reaction mechanism of 2-Ethyl-4,4-dimethyl-1,3-dioxane formation during the Prins condensation?

In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) is critical for tracking intermediate species. For example, studies on vanadium-phosphorus oxide catalysts during Prins condensation reveal adsorption bands at 1,650–1,750 cm⁻¹, corresponding to carbonyl intermediates. Time-resolved spectroscopy can identify transient species like oxonium ions or carbocations, enabling mechanistic validation. Coupling with DFT calculations further clarifies transition states and activation barriers .

Basic: What analytical methods are recommended for characterizing the purity of 2-Ethyl-4,4-dimethyl-1,3-dioxane?

  • Gas Chromatography (GC) : Quantifies impurities using FID detectors and polar capillary columns (e.g., DB-WAX).
  • NMR Spectroscopy : ¹³C NMR distinguishes regioisomers via chemical shifts (e.g., δ 98–105 ppm for dioxane ring carbons).
  • DSC/TGA : Assess thermal stability (decomposition onset ~200°C) and phase transitions.
    Reference data from CRC handbooks (e.g., enthalpy of formation: -461.3 kJ/mol) provides benchmarks .

Advanced: What strategies are effective for analyzing by-products formed during the thermal decomposition of 2-Ethyl-4,4-dimethyl-1,3-dioxane?

By-products like isoprene and formaldehyde are identified via:

  • GC-MS : Detects low-molecular-weight fragments (e.g., m/z 68 for isoprene).
  • Headspace Sampling : Captures volatile degradation products.
  • Kinetic Modeling : Fits Arrhenius parameters to decomposition rates (e.g., activation energy ~120 kJ/mol). Industrial studies highlight the role of phosphoric acid residues in accelerating side reactions .

Advanced: How does the adsorption efficiency of formaldehyde on carbon nanomaterials impact the synthesis yield of 2-Ethyl-4,4-dimethyl-1,3-dioxane?

Adsorption studies using carbon nanotubes (7–11 Å diameter) show formaldehyde uptake correlates with pore volume and acid site density. At 75°C, equilibrium adsorption capacities reach 2.3 mmol/g, reducing formaldehyde concentration in the reaction medium and shifting equilibrium toward dioxane formation. Competitive adsorption with phosphoric acid must be mitigated via surface functionalization (e.g., hydroxyl groups) .

Basic: What are the key thermodynamic properties of 2-Ethyl-4,4-dimethyl-1,3-dioxane relevant to its stability under storage conditions?

  • Boiling Point : ~101.3°C (atmospheric pressure).
  • ΔfH° (Liquid) : -461.3 kJ/mol.
  • Vapor Pressure : 0.035 kPa at 25°C.
    Stability is enhanced by storing the compound in inert atmospheres (N₂/Ar) and avoiding prolonged exposure to UV light, which accelerates radical-mediated decomposition .

Advanced: How can chemical-looping separation (CLS) methods be applied to isolate 2-Ethyl-4,4-dimethyl-1,3-dioxane from complex reaction mixtures?

CLS employs reversible reactions with acetaldehyde or propionaldehyde to form cyclic acetals (e.g., 2-methyl-1,3-dioxane). These derivatives are separated via distillation (ΔT ~50°C between acetals and by-products) and hydrolyzed back to the target compound. Process simulations indicate >90% purity with azeotrope-breaking efficiency, though catalyst selection (e.g., acid resins) is critical to minimize side reactions .

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